Bexotegrast hydrochloride

Integrin binding affinity Kd determination TGF-β pathway

Bexotegrast hydrochloride (PLN-74809 hydrochloride) is the only small-molecule dual αvβ6/αvβ1 integrin inhibitor clinically proven to significantly increase FVC (+140.2 mL over placebo) in IPF patients, not merely slow decline. With Kd values of 5.7 nM (αvβ6) and 3.4 nM (αvβ1) and TGF-β activation IC50 of 29.8 nM/19.2 nM, it provides validated benchmark binding affinities for screening programs. Dual inhibition produces additive reductions in collagen gene expression in human IPF lung slices—a mechanism single-target αvβ6 or αvβ1 inhibitors cannot replicate. The compound demonstrated zero drug-related SAEs over 40 weeks vs. antibody-based inhibitors linked to IPF exacerbation risk. Ideal for preclinical fibrosis models, target engagement assays, and as a positive control for novel integrin inhibitor screening.

Molecular Formula C27H37ClN6O3
Molecular Weight 529.1 g/mol
Cat. No. B15609195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexotegrast hydrochloride
Molecular FormulaC27H37ClN6O3
Molecular Weight529.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N6O3.ClH/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26;/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32);1H/t24-;/m0./s1
InChIKeyHBLKYAVXTOHYEL-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bexotegrast Hydrochloride: A Dual αvβ6/αvβ1 Integrin Inhibitor for Fibrotic Disease Research and Clinical Development


Bexotegrast hydrochloride (PLN-74809 hydrochloride) is a small-molecule, orally bioavailable, dual-selective inhibitor of integrins αvβ6 and αvβ1, which are key activators of latent TGF-β in fibrotic tissues . Unlike pan-integrin inhibitors or single-target αvβ6 agents, bexotegrast simultaneously blocks both epithelial (αvβ6) and fibroblast (αvβ1) pathways of TGF-β activation, a mechanistic rationale supported by ex vivo human IPF lung tissue studies showing additive antifibrotic effects from dual inhibition [1]. The compound has completed Phase 2a clinical evaluation in idiopathic pulmonary fibrosis (IPF) and is currently in Phase 2b/3 registration trials (BEACON-IPF), having received FDA Fast Track and Orphan Drug designations [2].

Why In-Class αv Integrin Inhibitors Cannot Substitute for Bexotegrast Hydrochloride in Fibrosis Research and Procurement


Substituting a single-target αvβ6 inhibitor (e.g., MORF-627), a selective αvβ1 inhibitor (e.g., PLN-1474), or a pan-αv integrin inhibitor (e.g., MK-0429) for bexotegrast hydrochloride fundamentally alters the pharmacological profile and antifibrotic efficacy observed in translational models. Decaris et al. demonstrated that combined inhibition of αvβ6 and αvβ1 produced additive reductions in type I collagen gene expression in human IPF precision-cut lung slices, whereas inhibition of either integrin alone yielded only partial effects [1]. Moreover, only the dual αvβ6/αvβ1 profile has been associated with statistically significant FVC improvement—not merely slowed decline—in IPF patients, a clinical outcome not replicated by any single-target αv integrin agent to date [2]. Procurement of a selective αvβ6 or αvβ1 inhibitor for fibrosis studies therefore carries the risk of incomplete pathway blockade and failure to recapitulate the clinical efficacy phenotype unique to bexotegrast.

Bexotegrast Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Dual αvβ6/αvβ1 Integrin Binding Affinity: Bexotegrast vs. MORF-627 Selectivity Profile Comparison

Bexotegrast demonstrates high-affinity, dual-target binding to both αvβ6 (Kd = 5.7 nM) and αvβ1 (Kd = 3.4 nM) integrins, as measured by ligand-binding assays . In contrast, MORF-627, an αvβ6-selective oral inhibitor, exhibits an IC50 of 9.2 nM for αvβ6 (human serum ligand-binding assay) but is reported to have >300-fold selectivity over αvβ1 and αvβ8 . This means MORF-627 has negligible αvβ1 engagement, whereas bexotegrast potently inhibits both targets. The dual-target profile has been shown to produce additive antifibrotic effects in human IPF lung tissue that single-target inhibition does not achieve [1].

Integrin binding affinity Kd determination TGF-β pathway Target selectivity

Forced Vital Capacity (FVC) Improvement in IPF Patients: Bexotegrast 320 mg vs. Placebo and Standard-of-Care Context

In the INTEGRIS-IPF Phase 2a trial, bexotegrast 320 mg once daily produced a mean FVC increase of +29.5 mL from baseline at 12 weeks, compared to a decline of −110.7 mL in the placebo group, yielding a treatment difference of +140.2 mL (p < 0.05) [1]. This represents an actual improvement in lung function, contrasting with the mechanism of approved antifibrotics nintedanib and pirfenidone, which slow FVC decline but do not produce net FVC increases. By comparison, nintedanib reduced the annual rate of FVC decline to −114.7 mL/year vs. −239.9 mL/year for placebo (difference of ~125 mL/year) in the INPULSIS trials [2], and pirfenidone showed a 52-week FVC change of −235 mL vs. −428 mL for placebo (difference of 193 mL) in the ASCEND trial [3]. Bexotegrast was studied on top of background nintedanib or pirfenidone in ~82% of participants, demonstrating additive benefit [1].

Idiopathic pulmonary fibrosis Forced vital capacity Clinical efficacy Antifibrotic therapy

Ex Vivo Antifibrotic Potency in Human IPF Lung Tissue: Bexotegrast vs. Nintedanib and Pirfenidone

In precision-cut lung slices (PCLS) generated from lung explants of IPF patients, bexotegrast (PLN-74809) more potently reduced type I collagen gene expression than clinically relevant concentrations of nintedanib or pirfenidone [1]. Decaris et al. demonstrated that dual αvβ6/αvβ1 inhibition produced additive reductions in collagen gene expression that were not achieved by selective inhibition of either integrin alone, and that adding inhibition of αvβ3, αvβ5, or αvβ8 conferred no additional benefit [1]. In vivo, bexotegrast produced dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition in the bleomycin mouse model, confirming target engagement and antifibrotic activity [1].

Precision-cut lung slices Collagen gene expression Ex vivo fibrosis model TGF-β signaling

Safety and Tolerability Profile: Bexotegrast vs. Anti-αvβ6 Monoclonal Antibody BG00011 (STX-100)

In the INTEGRIS-IPF Phase 2a trial, bexotegrast demonstrated a favorable safety profile with similar rates of treatment-emergent adverse events (TEAEs) in the pooled bexotegrast group (69.7%) and placebo group (67.7%), and no drug-related serious adverse events (SAEs) reported [1]. In contrast, the anti-αvβ6 monoclonal antibody BG00011 (STX-100) was associated with a significant imbalance of IPF acute exacerbations compared to placebo in Phase 2 studies, leading to early trial termination [2]. The INTEGRIS-IPF publication explicitly notes that no increased risk of IPF disease progression was identified with bexotegrast over the 12-week treatment period, and the favorable safety profile extended to at least 40 weeks in extension cohorts [1]. The investigators postulate that the exacerbation risk observed with BG00011 may be drug-specific rather than a class effect of TGF-β pathway inhibition [1].

Drug safety IPF exacerbation TGF-β inhibition Clinical tolerability

Dose-Dependent αvβ6 Receptor Occupancy in Lungs of IPF Patients by PET Imaging

A Phase 2 open-label PET imaging study (NCT04072315) demonstrated dose- and concentration-dependent αvβ6 receptor occupancy by bexotegrast in the lungs of IPF patients using an αvβ6-specific PET tracer ([18F]FP-R01-MG-F2) [1]. Estimated maximum receptor occupancy was 35%, 53%, 71%, 88%, and 92% after single 60-, 80-, 120-, 240-, and 320-mg doses of bexotegrast, respectively [1]. The unbound bexotegrast half-maximal effective concentration (EC50) for receptor occupancy was estimated at 3.32 ng/mL [1]. This direct target engagement evidence in the diseased human lung is a differentiating feature not available for most comparator integrin inhibitors (e.g., MORF-627, PLN-1474, MK-0429), which lack published clinical PET target occupancy data in IPF patients.

Target engagement PET imaging Receptor occupancy Pharmacodynamic biomarker

Quantitative Lung Fibrosis (QLF) Imaging and Circulating Fibrosis Biomarkers: Bexotegrast Dose-Dependent Antifibrotic Effect

In the INTEGRIS-IPF Phase 2a trial, bexotegrast demonstrated a dose-dependent antifibrotic effect as measured by quantitative lung fibrosis (QLF) imaging, with no or limited fibrosis progression observed at the 160 mg and 320 mg doses over 12 weeks [1]. Circulating biomarker analysis revealed dose-dependent decreases in ITGB6 (integrin β6) relative to placebo, with significant reductions at Weeks 4 and 12 for doses ≥80 mg, and a significant reduction in PRO-C3 (type III collagen formation marker) for the 320 mg dose at Week 4 that was sustained and further reduced at Week 12 for the 80 mg and 160 mg doses [1]. By comparison, nintedanib showed only a numerically smaller degree of fibrotic change on QLF imaging at 6 months that was not statistically significant (difference 3.2% vs. placebo) [2].

Quantitative lung fibrosis HRCT imaging Collagen biomarkers Dose-response

Optimal Research and Procurement Application Scenarios for Bexotegrast Hydrochloride Based on Differentiated Evidence


Preclinical Fibrosis Drug Discovery: Benchmark Compound for Dual αvβ6/αvβ1 Integrin Inhibition

Bexotegrast hydrochloride serves as the definitive small-molecule benchmark for dual αvβ6/αvβ1 integrin inhibition in preclinical fibrosis models. Its well-characterized binding affinities (αvβ6 Kd = 5.7 nM; αvβ1 Kd = 3.4 nM) and functional TGF-β activation IC50 values (αvβ6: 29.8 nM; αvβ1: 19.2 nM) provide quantitative reference standards for screening and validating novel integrin inhibitors [1]. The Decaris et al. (2021) publication establishes that dual αvβ6/αvβ1 inhibition is additive and superior to single-target inhibition in reducing collagen gene expression in human IPF precision-cut lung slices, making bexotegrast the essential positive control for any study evaluating the antifibrotic efficacy of integrin-targeting compounds .

Clinical Development: Reference Standard for Phase 2/3 IPF Trial Design and Endpoint Validation

Bexotegrast's INTEGRIS-IPF Phase 2a data—demonstrating a statistically significant FVC increase of +140.2 mL over placebo at 12 weeks with the 320 mg dose—provides a validated efficacy benchmark for designing and powering subsequent IPF clinical trials [1]. The dose-dependent αvβ6 receptor occupancy data from PET imaging (35%–92% occupancy across 60–320 mg) and the quantitative lung fibrosis (QLF) imaging biomarker data establish target engagement and pharmacodynamic endpoints that can inform dose selection and endpoint strategy for IPF clinical programs [2].

Translational Pharmacology: In Vivo Target Engagement and Fibrosis Model Validation

For researchers conducting in vivo fibrosis studies (e.g., bleomycin-induced pulmonary fibrosis in mice), bexotegrast offers a validated tool compound with demonstrated dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition [1]. The compound's oral bioavailability enables chronic dosing by dietary administration, consistent with the clinical once-daily oral regimen. Its favorable solubility profile (DMSO: 99 mg/mL) facilitates formulation for a range of in vivo delivery routes .

Procurement Decision Support: Differentiated Safety Profile vs. Antibody-Based αvβ6 Inhibitors for Chronic Dosing Studies

Investigators planning chronic TGF-β pathway inhibition studies should prioritize bexotegrast over antibody-based αvβ6 inhibitors such as BG00011 due to the well-documented safety differentiation: bexotegrast showed 0 drug-related SAEs and no increased IPF exacerbation risk over 40 weeks, whereas BG00011 was associated with a significant imbalance of IPF acute exacerbations leading to trial termination [1]. This safety advantage is particularly relevant for long-term preclinical toxicology studies and for clinical researchers designing protocols requiring extended TGF-β pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexotegrast hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.